Higher Predicted Density vs. Trifluoromethyl Analog Indicates Enhanced Intermolecular Interactions
The target compound exhibits a predicted density of 1.38 ± 0.1 g/cm³, which is 0.04 g/cm³ higher than that of the direct trifluoromethyl analog 1-[[4-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-4-amine (CAS 1104806-98-5, density 1.34 ± 0.1 g/cm³) . The boiling point is 4.2 °C lower (361.9 vs. 366.1 °C) . This difference reflects the additional oxygen atom in OCF₃, which acts as a hydrogen‑bond acceptor and increases polar intermolecular contacts, potentially improving solubility in polar media and altering chromatographic behaviour.
| Evidence Dimension | Predicted density (g/cm³) and boiling point (°C) |
|---|---|
| Target Compound Data | Density 1.38 ± 0.1; BP 361.9 ± 42.0 |
| Comparator Or Baseline | 1-[[4-(Trifluoromethyl)phenyl]methyl]-1H-pyrazol-4-amine: Density 1.34 ± 0.1; BP 366.1 ± 42.0 |
| Quantified Difference | ΔDensity = +0.04 g/cm³; ΔBP = –4.2 °C |
| Conditions | Predicted properties from ChemicalBook, method not specified. |
Why This Matters
Higher density and lower boiling point suggest stronger intermolecular forces conferred by the OCF₃ oxygen, which can influence solubility, formulation stability and purification strategy selection during procurement.
